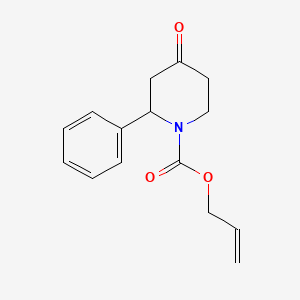

1-Alloc-2-phenylpiperidin-4-one

Description

Significance of Piperidinone Scaffolds in Modern Chemical Research

Piperidinone scaffolds, particularly 4-piperidones, are versatile building blocks in organic synthesis. researchgate.net Their importance stems from the presence of a reactive carbonyl group, which serves as a handle for a wide range of chemical modifications. researchgate.net These modifications can include nucleophilic additions to introduce new substituents at the C-4 position and reactions involving the α-carbons to the carbonyl group. researchgate.net

The introduction of chiral centers into the piperidine (B6355638) scaffold has become increasingly important in drug design, as stereochemistry can significantly influence a molecule's interaction with biological targets. researchgate.net Chiral piperidine-containing molecules have demonstrated enhanced biological activities, improved selectivity, and better pharmacokinetic properties. researchgate.net The piperidinone core provides a strategic platform for the stereoselective synthesis of such complex, multi-substituted piperidines.

Historical Context of 2-Aryl-4-piperidones as Key Synthons

The 2-aryl-4-piperidone structural motif has a significant history as a key synthon in the preparation of various heterocyclic systems and pharmacologically active compounds. clockss.org The synthesis of these compounds has been a subject of ongoing research due to their utility as intermediates. acs.org One of the well-established methods for the synthesis of 4-piperidones is the Dieckmann condensation, which involves the intramolecular cyclization of an aminodicarboxylate ester. researchgate.net Another approach involves the reaction of 1,5-dihalo-3-pentanones with primary amines. acs.org

Historically, the development of synthetic routes to 2-aryl-4-piperidones has been driven by the need for efficient access to complex alkaloids and other natural products. These compounds have also been instrumental in the synthesis of potent analgesics. nih.govwikipedia.org The strategic placement of an aryl group at the 2-position of the piperidinone ring introduces a key structural element that can profoundly influence the biological activity of the final product.

Structure

3D Structure

Properties

CAS No. |

849928-32-1 |

|---|---|

Molecular Formula |

C15H17NO3 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

prop-2-enyl 4-oxo-2-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H17NO3/c1-2-10-19-15(18)16-9-8-13(17)11-14(16)12-6-4-3-5-7-12/h2-7,14H,1,8-11H2 |

InChI Key |

BRTKJCVSHCSFAZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)N1CCC(=O)CC1C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Alloc 2 Phenylpiperidin 4 One

Established Synthetic Pathways Towards Piperidin-4-one Derivatives

The construction of the piperidin-4-one scaffold is a well-trodden path in organic synthesis, with several classical and robust methods at the disposal of chemists. These strategies often form the foundation for the synthesis of more complex derivatives like 1-Alloc-2-phenylpiperidin-4-one.

Condensation-Cyclization Strategies for the Piperidinone Ring System

One of the most traditional and widely employed methods for constructing the piperidin-4-one ring is through condensation-cyclization reactions. A prominent example is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that brings together an aldehyde, an amine, and a β-ketoester or a related C-H acidic compound. wikipedia.org This approach allows for the formation of 2,6-disubstituted piperidones. googleapis.com

Another classical approach is the Dieckmann condensation of aminodicarboxylate esters. This intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, yields the desired 4-piperidone (B1582916) core. researchgate.net However, this multi-step process can be influenced by several parameters and requires careful control of reaction conditions to avoid side reactions like the retro-Dieckmann reaction. researchgate.net

| Condensation-Cyclization Strategy | Reactants | Key Features | Reference |

| Petrenko-Kritschenko Reaction | Aldehyde, Amine, β-Ketoester | Multicomponent, forms 2,6-disubstituted piperidones | wikipedia.orggoogleapis.com |

| Dieckmann Condensation | Aminodicarboxylate ester | Intramolecular cyclization, requires careful control | researchgate.net |

Mannich-Type Cyclizations in 2-Aryl-4-piperidone Synthesis

Mannich-type reactions have proven to be a powerful tool for the synthesis of piperidine (B6355638) derivatives, including 2-aryl-4-piperidones. chemrevlett.comnih.gov This reaction involves the aminoalkylation of a carbon- or other nucleophile via an iminium ion intermediate. In the context of 2-aryl-4-piperidone synthesis, a multicomponent Mannich-type assembly process can be employed, starting from commercially available materials. nih.gov These reactions can be highly effective in establishing the desired stereochemistry at the 2-position of the piperidine ring.

Recent advancements have seen the development of enantioselective Mannich-type reactions, often utilizing organocatalysts, to produce chiral 2-substituted piperidines with high enantiomeric excess. nih.gov The nitro-Mannich (aza-Henry) reaction, for instance, provides a versatile route to β-nitroamines, which are valuable intermediates for the synthesis of piperidine-based drugs. researchgate.net

Contemporary Approaches in the Formation of this compound

Modern synthetic chemistry has introduced a range of sophisticated techniques that offer greater control and efficiency in the synthesis of complex molecules like this compound. These methods often leverage protecting group strategies and transition metal catalysis to achieve high levels of chemo- and regioselectivity.

Implementation of Alloc-Protection Strategies in Multi-Step Syntheses

The allyloxycarbonyl (Alloc) group is a valuable amine protecting group in multi-step synthesis due to its orthogonal removal conditions, typically involving a palladium catalyst. numberanalytics.comresearchgate.net This allows for the selective deprotection of the nitrogen atom without affecting other sensitive functional groups that might be present in the molecule.

The implementation of the Alloc group in the synthesis of this compound is crucial. It can be introduced onto the nitrogen atom of a pre-formed 2-phenylpiperidin-4-one (B71827) or incorporated earlier in the synthetic sequence. The removal of the Alloc group is generally achieved under mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃) or dimethylamine-borane complex (Me₂NH·BH₃) to trap the allyl cation. researchgate.netresearchgate.net This strategy prevents potential side reactions and ensures the integrity of the final product.

| Alloc Deprotection Reagents | Conditions | Key Advantages | Reference |

| Pd(PPh₃)₄ / Scavenger | Mild, neutral | Orthogonal to many other protecting groups, avoids harsh acidic or basic conditions | researchgate.netresearchgate.net |

Development of Chemo- and Regioselective Synthetic Routes

Achieving high chemo- and regioselectivity is a paramount goal in modern organic synthesis. In the context of this compound, this translates to the selective formation of the desired constitutional isomer and the avoidance of unwanted side reactions.

The development of chemo- and regioselective tandem reactions, such as a [3+2] heteroannulation strategy, allows for the construction of complex heterocyclic systems in a controlled manner. nih.gov While not directly applied to this compound in the provided search results, the principles of controlling reactivity through catalyst and substrate design are broadly applicable. For instance, the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using a copper-free bimetallic catalyst highlights the power of modern catalytic systems in directing reaction outcomes. rsc.org Similarly, regioselective cycloaddition reactions can be employed to construct specific heterocyclic frameworks. researchgate.netrsc.org

Exploration of Transition Metal-Catalyzed Coupling Reactions in Piperidone Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of C-C and C-N bonds, providing powerful tools for the construction of complex molecules like substituted piperidones. acs.org Palladium-catalyzed reactions, in particular, are widely used for the formation of aryl- and vinyl-substituted piperidines. acs.orgwhiterose.ac.uk

For the synthesis of 2-arylpiperidones, a key step could involve the coupling of an appropriate piperidone precursor with an arylboronic acid or a related organometallic reagent. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a method to access enantioenriched 3-substituted piperidines, demonstrating the potential of transition metal catalysis in controlling stereochemistry. acs.org Furthermore, ruthenium-catalyzed coupling of propargylic amides and allylic alcohols offers a regio- and stereoselective route to piperidine derivatives. rsc.org These examples underscore the vast potential of transition metal catalysis in the efficient and selective synthesis of complex piperidone structures.

Stereoselective Synthesis of this compound and its Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Consequently, the stereoselective synthesis of the 2-phenylpiperidin-4-one core, which contains at least one stereocenter at the C-2 position, is of paramount importance. nih.gov Methodologies have been developed to control both the relative and absolute stereochemistry of the piperidinone ring.

Asymmetric transformations are essential for establishing the initial chiral centers that dictate the final stereochemistry of the molecule. A powerful strategy involves the use of chiral auxiliaries or catalysts to guide the formation of a specific enantiomer.

One notable approach involves an asymmetric Michael addition. For instance, a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene (B7858105), catalyzed by a chiral catalyst, can produce a chiral nitro diester. nih.gov This intermediate, possessing a defined stereocenter, can then be used in a subsequent cascade reaction to construct the functionalized piperidinone skeleton in a single pot, effectively transferring the initial chirality to the heterocyclic product. nih.gov

Another effective method utilizes chiral sulfinyl imines, such as Ellman's auxiliary. Homopropargylic amines can be prepared with excellent enantiomeric excess from the addition of propargylmagnesium bromide to chiral sulfinyl imines. scispace.com These enantiomerically enriched amines serve as key building blocks for the subsequent cyclization to form the piperidine ring, ensuring the final product has high optical purity. scispace.com

Once a primary stereocenter is established, controlling the stereochemistry of subsequent centers relative to the first is critical. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

A modular and highly diastereoselective method for synthesizing substituted piperidines involves a gold-catalyzed cyclization. scispace.comnih.gov In one example, a gold-catalyzed cyclization of an N-homopropargyl amide intermediate leads to a cyclic imidate, which then undergoes a spontaneous Ferrier rearrangement to furnish the piperidin-4-one skeleton. scispace.com This ring-forming step has been shown to proceed with excellent diastereoselectivity, particularly at low temperatures. scispace.com For example, the synthesis of various piperidin-4-ols, which can be readily oxidized to the corresponding piperidin-4-ones, shows high diastereoselectivity. scispace.com

| Entry | Amide Substrate | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | N-cinnamyl-4-methylpentanamide | -40 | 81 | >20:1 | scispace.com |

| 2 | N-(3-cyclohexylallyl)isobutyramide | -40 | 79 | >20:1 | scispace.com |

| 3 | N-cinnamylpivalamide | -40 | 75 | >20:1 | scispace.com |

| 4 | N-cinnamylbenzamide | rt | 75 | 3.3:1 | scispace.com |

This table illustrates the high diastereoselectivity achievable for the synthesis of piperidin-4-ol precursors, which can be oxidized to the target piperidin-4-one structure. Data sourced from Cui et al. scispace.com

Multicomponent reactions also offer a powerful avenue for diastereoselective synthesis. A five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can construct highly substituted 2-piperidinones with high stereoselectivity, often yielding only a single diastereomer. nih.gov Similarly, a four-component "one-pot" sequence has been established for the synthesis of highly substituted piperidines with excellent diastereoselectivity. nih.gov

Enantioselective methods establish the absolute configuration of stereocenters, producing a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts that create a chiral environment for the reaction.

Organocatalysis has emerged as a key technology for enantioselective synthesis. Chiral phosphoric acids, for example, are effective catalysts for asymmetric cycloadditions. mdpi.com In the context of piperidinone synthesis, a chiral diphenylprolinol silyl (B83357) ether can mediate a highly enantioselective Michael reaction between an aldehyde and a nitroalkene, which is the first step in a one-pot, four-component synthesis of highly functionalized piperidines with excellent enantioselectivity. nih.gov This demonstrates how organocatalysis can set the absolute stereochemistry early in a synthetic sequence.

A practical, large-scale asymmetric synthesis of a piperidinone derivative was developed using an enantioselective Michael addition of dimethyl malonate to nitrostyrene as the key step. nih.gov This reaction sets the absolute stereochemistry of what will become the C-2 position of the piperidine ring. The resulting chiral intermediate is then carried forward to construct the final ring system. nih.gov

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Thiourea Catalyst | Dimethyl Malonate | Nitrostyrene | Toluene | 95 | 96 | nih.gov |

This table provides an example of a highly enantioselective organocatalyzed reaction used to generate a key chiral building block for piperidinone synthesis. Data conceptualized from the approach in Hsiao et al. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itmdpi.com Applying these principles to the synthesis of complex molecules like this compound is essential for sustainable pharmaceutical development.

A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacing them with greener alternatives such as water, ethanol (B145695), or performing reactions under solvent-free conditions. mdpi.com

An efficient "green chemistry approach" to the synthesis of N-substituted piperidones has been developed that avoids the classical Dieckmann condensation, which often requires harsh conditions and difficult workups. nih.gov This improved process represents a significant step towards a more sustainable synthesis. For the multi-step synthesis of related heterocyclic compounds, experiments have been designed that use safer chemicals, reduce waste, and improve energy efficiency, for instance by using water or ethanol as solvents instead of more hazardous options. researchgate.net While not explicitly documented for this compound, the synthesis could be optimized by choosing solvents from green solvent selection guides, which classify solvents based on their environmental, health, and safety impacts.

Catalytic reactions are inherently greener than stoichiometric reactions because they reduce waste by using small amounts of a substance to convert large amounts of reactants. Both chemical catalysts and biocatalysts (enzymes) are pivotal in developing sustainable synthetic routes.

Catalytic Approaches: Gold-catalyzed cyclizations represent an efficient catalytic method for constructing the piperidin-4-one ring. scispace.comnih.gov Similarly, copper-catalyzed coupling reactions have been used in the final steps of complex piperidine syntheses. nih.gov Organocatalysis, as mentioned previously, not only provides excellent stereocontrol but also avoids the use of often toxic and expensive heavy metals. nih.gov

Biocatalytic Approaches: Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions (often in water), and environmental compatibility. A recent and powerful strategy combines biocatalysis with radical cross-coupling for the modular and enantioselective synthesis of complex piperidines. chemistryviews.org This method uses enzymes for scalable C-H oxidation to introduce hydroxyl groups onto simple piperidine precursors. These hydroxylated intermediates can then be used in modern cross-coupling reactions to introduce substituents like the phenyl group at the C-2 position. chemistryviews.org For example, N-Boc-3-hydroxy-2-phenylpiperidine was synthesized using this combined approach in a diastereoselective manner. chemistryviews.org This cutting-edge methodology streamlines the production of high-value, enantiopure piperidines, simplifying the synthesis of medicinally important molecules in a more sustainable fashion. chemistryviews.org

| Catalysis Type | Catalyst Example | Transformation | Green Advantage | Reference |

| Metal Catalysis | PPh₃AuNTf₂ | Cyclization/Rearrangement | High efficiency, low catalyst loading | scispace.com |

| Organocatalysis | Diphenylprolinol silyl ether | Asymmetric Michael Addition | Metal-free, high enantioselectivity | nih.gov |

| Biocatalysis | Engineered P4H Enzyme | C-H Hydroxylation | Use of renewable resources, mild conditions, high selectivity | chemistryviews.org |

| Electrocatalysis | Nickel (Ni) | Decarboxylative Cross-Coupling | Avoids stoichiometric chemical reductants/oxidants | chemistryviews.org |

Waste Minimization and Atom Economy Considerations in Reaction Design

The principles of waste minimization and atom economy are central to green chemistry, guiding the design of synthetic routes to maximize the incorporation of reactant atoms into the final product and reduce the generation of hazardous byproducts.

Atom Economy

Atom economy is a theoretical measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. The synthesis of piperidin-4-ones often involves condensation reactions, such as the Mannich reaction, which are inherently not 100% atom economical due to the formation of small molecule byproducts like water. chemrevlett.com

A plausible route for synthesizing the this compound core involves a multicomponent reaction of benzaldehyde, allylamine, and an acetone (B3395972) equivalent. For the purpose of analysis, we can consider a simplified Mannich-type condensation:

Benzaldehyde + Allylamine + Acetone → 1-Alloc-2-phenyl-2,3-dihydropyridin-4-one + 2 H₂O

The atom economy for this idealized step can be calculated as follows:

Molecular Weight of Desired Product (C₁₄H₁₅NO): 213.28 g/mol

Sum of Molecular Weights of Reactants (C₇H₆O + C₃H₅N + C₃H₆O): 106.12 + 57.09 + 58.08 = 221.29 g/mol

Atom Economy = (MW of Product / Σ MW of Reactants) x 100

Atom Economy = (213.28 / 221.29) x 100 ≈ 96.4%

Waste Minimization Strategies

Modern synthetic design focuses on several key areas to minimize waste:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green synthesis. For piperidin-4-one synthesis, this can involve using catalytic amounts of acids or bases instead of stoichiometric quantities. The use of solid-supported catalysts, such as NaHSO₄·SiO₂, can also simplify purification, as the catalyst can be removed by simple filtration, minimizing the need for solvent-intensive chromatographic separation. tandfonline.com

Solvent Choice: The choice of solvent significantly impacts the environmental footprint of a synthesis. Efforts are made to replace hazardous volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent, and its use in catalyzing reactions through hydrogen bonding has been reported for piperidine synthesis. ajchem-a.com Another innovative approach is the use of Deep Eutectic Solvents (DES), such as a mixture of glucose and urea, which have been shown to be effective and inexpensive media for synthesizing various piperidin-4-one derivatives. asianpubs.org

Multicomponent Reactions (MCRs): Designing a synthesis around a multicomponent reaction, where three or more reactants combine in a single step, is an effective waste minimization strategy. MCRs reduce the number of synthetic steps, which in turn decreases the need for intermediate purification, lowers solvent consumption, and saves energy. researchgate.net The synthesis of piperidin-4-one scaffolds is well-suited to MCRs. nih.gov

Application of Alternative Energy Sources (e.g., Microwave, Ultrasound)

The use of alternative energy sources like microwave irradiation and ultrasound is a key component of process intensification in modern organic synthesis, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to dramatic reductions in reaction time, increased product yields, and improved product purity. nih.gov

In the context of piperidin-4-one synthesis, microwave-assisted methods have been successfully employed. For instance, a one-pot, three-component synthesis of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones was achieved in just 2-4 minutes under microwave irradiation, a significant improvement over conventional methods. tandfonline.com Similarly, microwave conditions have been effectively utilized for key steps like N-allylation in the synthesis of various nitrogen-containing heterocycles, demonstrating the potential applicability for preparing the "Alloc" group in the target molecule. nih.gov

| Reaction / Compound Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Quinolin-4-ylmethoxychromen-4-ones | 60 min | 4 min | Higher Yield | nih.gov |

| Piperidino 2-thioxoimidazolidin-4-ones | 4 hours (reflux) | 2-4 min | Not specified, but significantly faster | tandfonline.com |

| N-Allylated Aminoamides | Not specified | Variable (short times) | Good Yields | nih.gov |

| Thiosemicarbazones | 480 min | 3 min (solvent-free) | Comparable/Good Yields | mdpi.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. The formation and collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and reaction rates. This often allows reactions to proceed at lower bulk temperatures and in shorter times. chemrevlett.com

Sonication has been successfully applied to the synthesis of various heterocyclic systems, including those with a piperidine core. An efficient one-pot, four-component synthesis of pyridin-2(1H)-one derivatives was achieved under ultrasound irradiation, showcasing its utility in complex MCRs. researchgate.net The synthesis of other heterocycles, such as 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones, demonstrated that ultrasound irradiation leads to milder conditions, shorter reaction times, and higher yields compared to conventional methods. mdpi.com This approach is particularly beneficial for reducing energy consumption and minimizing the formation of thermal degradation byproducts. nih.gov

| Reaction / Compound Type | Conventional Method | Ultrasound Method | Key Advantages of Ultrasound | Reference |

|---|---|---|---|---|

| 4-(2-Phenyl-1,2,3-triazol-4-yl)-dihydropyrimidinones | Longer reaction times, lower yields | Shorter times (1.5-2.5 h), higher yields (82-95%) | Milder conditions, shorter times, higher yields | mdpi.com |

| Substituted naphthalene-2-ol (using piperidine) | Not specified | Irradiation at 80 °C | Effective catalysis | ajchem-a.com |

| 5-Substituted 1,3,4-oxadiazole-2-thiols | Requires acid/base catalyst | Low-solvent, catalyst-free | Greener conditions, good to excellent yields | nih.gov |

| Pyridin-2(1H)-one derivatives | Not specified | One-pot, four-component reaction | Efficient for MCRs | researchgate.net |

Chemical Reactivity and Organic Transformations of 1 Alloc 2 Phenylpiperidin 4 One

Reactivity of the Piperidin-4-one Core

The piperidin-4-one core contains a ketone and alpha-carbons that are susceptible to a variety of organic reactions. These transformations are fundamental to the elaboration of the piperidine (B6355638) scaffold into more complex and functionally diverse structures.

Carbonyl Group Transformations (e.g., Reductions, Additions)

The carbonyl group at the C-4 position of the piperidine ring is a key site for synthetic modifications, readily undergoing reduction and addition reactions.

Reductions: The ketone can be reduced to the corresponding alcohol, 1-Alloc-2-phenylpiperidin-4-ol, using standard reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to the formation of either cis or trans isomers of the resulting alcohol.

Additions: The carbonyl group is also susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. masterorganicchemistry.comleah4sci.comchem-station.com These reactions result in the formation of tertiary alcohols by adding an alkyl, aryl, or vinyl group to the C-4 position. masterorganicchemistry.comyoutube.com The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by protonation of the resulting alkoxide during an acidic workup. leah4sci.comyoutube.com

Table 1: Examples of Carbonyl Group Transformations

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 1-Alloc-2-phenylpiperidin-4-ol |

| Addition | Methylmagnesium Bromide (CH₃MgBr) | 1-Alloc-4-methyl-2-phenylpiperidin-4-ol |

Alpha-Functionalization and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group (α-carbons) are activated and can be functionalized through enolate chemistry. masterorganicchemistry.compitt.edulibretexts.org The formation of an enolate anion by deprotonation of an α-hydrogen creates a nucleophilic center that can react with various electrophiles. masterorganicchemistry.comlibretexts.org

The regioselectivity of enolate formation can be controlled by the reaction conditions. pitt.eduyoutube.com The use of a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the kinetic enolate, resulting from the removal of the less sterically hindered α-proton. pitt.eduyoutube.com Conversely, thermodynamic conditions, often involving a weaker base at higher temperatures, lead to the more stable, more substituted enolate. pitt.edu

Once formed, the enolate can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position. libretexts.org

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds. libretexts.org

The ability to selectively functionalize the α-positions of the piperidinone ring is crucial for the synthesis of substituted piperidine derivatives. chemrxiv.org

Ring Expansion and Contraction Reactions of Piperidinones

The piperidin-4-one ring system can undergo rearrangement reactions that lead to either ring expansion or contraction, providing access to different heterocyclic frameworks. While specific examples for 1-Alloc-2-phenylpiperidin-4-one are not extensively documented in readily available literature, general methodologies for piperidinone rearrangements are known. For instance, certain reactions involving alkyl azides have been reported to induce ring expansion in piperidine systems, although yields can be low. dtic.mil Other rearrangement processes can also be envisioned, potentially leading to the formation of azepane or pyrrolidine (B122466) derivatives. acs.org

Reactions at the Phenyl Moiety

The phenyl group of this compound represents a key site for chemical modification, allowing for the introduction of various substituents to alter the molecule's properties. The electronic nature of the piperidin-4-one ring and the N-allyl (Alloc) protecting group influences the reactivity of the attached phenyl ring.

Electrophilic Aromatic Substitutions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. nih.govnih.gov The piperidine ring, being an alkyl substituent, is generally considered an ortho-, para-directing group due to its electron-donating inductive effect. This effect increases the electron density at the ortho and para positions of the phenyl ring, making them more susceptible to attack by electrophiles. nih.govnih.gov

Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of nitric acid and sulfuric acid. acs.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst such as FeCl₃ or FeBr₃. nih.gov

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. acs.org

The specific reaction conditions, such as temperature and choice of catalyst, would need to be carefully optimized to achieve the desired substitution pattern and avoid potential side reactions involving the alloc group or the piperidinone ring.

Metal-Catalyzed Coupling Reactions at the Phenyl Substituent

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ajchem-a.com To perform these reactions on the phenyl ring of this compound, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., -Br, -I) or a triflate (-OTf). This functionalized derivative could then participate in various coupling reactions.

Assuming the synthesis of a halogenated or triflated analog of this compound, the following metal-catalyzed cross-coupling reactions could be envisaged:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide/triflate with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. escholarship.org

Heck Coupling: This reaction involves the coupling of the aryl halide/triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl halide/triflate with an amine. nih.gov

Sonogashira Coupling: This reaction couples the aryl halide/triflate with a terminal alkyne using a palladium catalyst and a copper co-catalyst to form an aryl-alkyne.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and would require experimental optimization. ajchem-a.com

Mechanistic Investigations of this compound Transformations

Specific mechanistic studies for transformations involving this compound are not available. However, the mechanisms of the proposed reactions are well-established in organic chemistry.

For electrophilic aromatic substitution , the reaction proceeds through a two-step mechanism. nih.gov First, the π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of electrophilic attack. nih.gov In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

For metal-catalyzed cross-coupling reactions , the catalytic cycle generally involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-leaving group bond of the functionalized phenyl ring, forming a higher-valent metal-aryl complex.

Transmetalation: The organometallic coupling partner transfers its organic group to the metal center, displacing the leaving group.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the low-valent metal catalyst.

The specific details of the catalytic cycle, including the nature of the active catalyst and the role of ligands, can vary depending on the specific coupling reaction.

Spectroscopic and Structural Characterization Methodologies for 1 Alloc 2 Phenylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. libretexts.org Protons in electron-rich environments are shielded and appear at higher fields (lower ppm values), while those in electron-deficient environments are deshielded and appear at lower fields (higher ppm values). libretexts.org

In a typical ¹H NMR spectrum of a piperidin-4-one derivative, protons on the piperidine (B6355638) ring would exhibit characteristic chemical shifts. kfupm.edu.sa Protons on carbons adjacent to the nitrogen atom and the phenyl group would be expected to be deshielded. The protons of the alloc (allyloxycarbonyl) group would also show distinct signals, including those of the vinyl group. The phenyl group protons typically appear as a complex multiplet in the aromatic region of the spectrum. stackexchange.com

Spin-spin coupling, observed as the splitting of a signal into a multiplet, provides information about the number of neighboring protons. libretexts.org The coupling constant (J), measured in Hertz (Hz), is the distance between the peaks in a multiplet and is independent of the spectrometer's magnetic field strength. libretexts.orgman.ac.uk For example, a proton with 'n' neighboring protons will be split into 'n+1' peaks (the n+1 rule). libretexts.org Analysis of these coupling patterns helps to establish the connectivity of protons within the molecule. libretexts.orgemerypharma.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1-Alloc-2-phenylpiperidin-4-one

| Proton Type | Predicted Chemical Shift (δ, ppm) | Typical Splitting Pattern |

|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| Vinyl-H (CH=) | 5.8 - 6.0 | Multiplet |

| Vinyl-H (=CH₂) | 5.1 - 5.3 | Multiplet |

| Piperidine-H (C2) | ~4.0 - 4.5 | Multiplet |

| Alloc-CH₂ | ~4.5 | Multiplet |

Note: These are general predicted ranges and actual values can vary based on the solvent and specific conformational effects.

¹³C NMR Chemical Shift Assignment and Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. chegg.com Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals. wisc.edu

For this compound, the carbonyl carbon (C=O) of the piperidinone ring is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm. wisc.edu The carbons of the phenyl group will appear in the aromatic region (120-140 ppm). The carbons of the alloc group, including the carbonyl, olefinic, and methylene (B1212753) carbons, will have characteristic chemical shifts. mdpi.com The piperidine ring carbons will also have distinct signals, with their chemical shifts influenced by the neighboring nitrogen, phenyl, and carbonyl groups. kfupm.edu.sa

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidinone C=O | 200 - 210 |

| Alloc C=O | 155 - 165 |

| Phenyl-C | 120 - 140 |

| Vinyl-C (=CH-) | 130 - 140 |

| Vinyl-C (=CH₂) | 115 - 125 |

| Piperidine-C (C2) | 55 - 65 |

| Alloc-CH₂ | 65 - 75 |

Note: These are general predicted ranges and actual values can vary based on the solvent and specific molecular conformation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ROESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR spectra and for elucidating the detailed structure and stereochemistry of molecules. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in identifying adjacent protons and tracing out the spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning the carbon spectrum based on the already assigned proton spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu It is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). youtube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the stereochemistry and conformation of the molecule by identifying through-space nuclear Overhauser effects (NOEs).

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation of this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the various functional groups. nih.gov The most prominent feature would be the strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically appearing around 1715-1730 cm⁻¹. scielo.org.za The carbonyl of the alloc group would also show a strong absorption, likely at a slightly higher wavenumber. The C=C stretching vibration of the allyl group would be observed in the 1640-1680 cm⁻¹ region. C-H stretching vibrations for the aromatic phenyl ring and the aliphatic piperidine ring would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. scielo.org.za The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule and can be used for identification. spectroscopyonline.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone C=O | Stretch | 1715 - 1730 |

| Alloc C=O | Stretch | 1740 - 1760 |

| Alkene C=C | Stretch | 1640 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bris.ac.uk It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. chemguide.co.uk

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to the exact molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the molecular formula. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.ukresearchgate.net Common fragmentation pathways for piperidine derivatives often involve cleavage of the ring or loss of substituents. scielo.br For this compound, characteristic fragment ions could arise from the loss of the alloc group, the phenyl group, or parts of the piperidine ring. The analysis of these fragment ions helps to confirm the presence of these structural motifs and their connectivity. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - C₄H₅O₂]⁺ | Loss of the alloc group |

| [M - C₆H₅]⁺ | Loss of the phenyl group |

| C₇H₇⁺ | Tropylium ion (from phenyl group) |

Note: The observed fragments and their relative intensities can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. msu.edu

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~200-220, ~250-270 |

| Carbonyl (C=O) | n → π* | ~280-300 |

Note: The exact λmax and molar absorptivity (ε) values are dependent on the solvent used.

Computational Studies and Molecular Modeling of 1 Alloc 2 Phenylpiperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 1-Alloc-2-phenylpiperidin-4-one, these methods elucidate its structure, stability, and intrinsic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like piperidone derivatives. The primary application of DFT in this context is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum potential energy.

For piperidine (B6355638) systems, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for all other computational property predictions.

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. Key electronic properties derived from DFT include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, this map would highlight the electronegative oxygen atom of the carbonyl group as a region of negative potential (a site for electrophilic attack) and areas around the nitrogen and hydrogen atoms as regions of positive potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Ab Initio Methods for Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio technique.

While often less accurate than DFT for many applications due to its neglect of electron correlation, HF is valuable for providing a qualitative understanding and a starting point for more advanced calculations. For piperidone derivatives, HF calculations can be used alongside DFT to predict various properties. Comparing results from both methods can lend greater confidence to the computational findings. Ab initio methods are instrumental in predicting properties such as:

Dipole moments

Polarizability

Molecular orbital energies

Ionization potentials

These methods provide a rigorous theoretical framework for understanding the fundamental electronic characteristics of this compound.

Conformational Analysis and Energy Landscapes

The piperidine ring is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. ias.ac.in The presence of substituents—the allyl group at the nitrogen (N1), the phenyl group at C2, and the ketone at C4—creates a complex conformational landscape for this compound.

Computational conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov For substituted piperidones, the primary equilibrium is typically between different chair conformations, where the substituents can be in either axial or equatorial positions.

Chair Conformation: This is generally the most stable conformation for a six-membered ring. In this compound, the large phenyl group at C2 would strongly prefer an equatorial position to minimize steric hindrance. The orientation of the N-allyl group is more complex due to the possibility of rotation around the N-C bond and nitrogen inversion.

Boat and Twist-Boat Conformations: While higher in energy than the chair form, boat conformations can become significant, particularly in highly substituted or sterically strained piperidine rings. ias.ac.inresearchgate.net For some N-substituted piperidones, non-chair conformations have been proposed to minimize steric strain between the N-substituent and the groups at the C2 and C6 positions.

Computational methods are used to map the potential energy surface (PES) of the molecule. The PES is a multi-dimensional plot that shows the molecule's potential energy as a function of its geometric parameters. Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states for interconversion between them. By calculating the relative energies of these conformers, researchers can predict their equilibrium populations at a given temperature.

| Conformer | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|

| Chair (Phenyl-Equatorial) | 0.0 (Reference) | Most stable conformer |

| Chair (Phenyl-Axial) | > 10.0 | High steric strain |

| Twist-Boat | ~ 8-20 | Intermediate, avoids some eclipsing interactions |

| Boat | > 20.0 | High energy due to flagpole and eclipsing interactions |

Note: The values in this table are illustrative for a generic 2-phenylpiperidin-4-one (B71827) system and demonstrate the typical energy differences found in conformational analyses.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

For this compound, DFT calculations are highly effective for predicting vibrational and electronic spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR spectrum with the experimental one (e.g., from FT-IR), researchers can validate the proposed structure. For instance, the calculation would predict a strong vibrational mode corresponding to the C=O stretch of the ketone group and various modes for the C-N, C-H, and C=C bonds of the allyl and phenyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecule's conformation. By comparing the calculated shifts for different low-energy conformers with the experimental NMR data, the dominant conformation in solution can be identified. ias.ac.in

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions. This allows for the prediction of the wavelength of maximum absorption (λ_max), which corresponds to transitions between molecular orbitals (e.g., n → π* transition associated with the carbonyl group).

| Parameter | Calculated Value (B3LYP) | Experimental Value |

|---|---|---|

| C=O Stretch (IR, cm⁻¹) | 1725 | 1718 |

| Benzylic ¹H Chemical Shift (ppm) | 4.15 | 4.20 |

| λ_max (UV-Vis, nm) | 285 (n → π*) | 288 |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (like a solvent) at an atomistic level.

For this compound, an MD simulation would reveal:

Conformational Transitions: The simulation can show the molecule transitioning between different conformations (e.g., chair-to-twist-boat), providing insight into the energy barriers and timescales of these processes.

Flexibility of Substituents: The simulation would illustrate the range of motion of the flexible allyl group and the rotation of the phenyl group. This dynamic behavior is often averaged out in experimental measurements but is critical for understanding molecular recognition and binding.

Solvent Interactions: By including explicit solvent molecules (e.g., water or DMSO) in the simulation, one can study how hydrogen bonding and other intermolecular forces influence the piperidone's conformation and dynamics.

Analysis of the MD trajectory, for instance by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability and flexibility of different parts of the molecule.

In Silico Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens for investigating how chemical reactions occur. In silico (computationally) elucidating a reaction mechanism involves mapping the entire reaction pathway from reactants to products. This is particularly useful for understanding reactions involving the functional groups of this compound, such as the reduction of the ketone or additions to the allyl group.

The process typically involves:

Locating Stationary Points: Using methods like DFT, the structures of the reactants, products, and any intermediates are optimized.

Finding the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. This is a first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For example, studying the stereoselective reduction of the C4-ketone would involve modeling the approach of a reducing agent (e.g., a borohydride) to either face of the carbonyl group. By calculating the activation energies for both pathways (leading to axial or equatorial alcohol products), one could predict the stereochemical outcome of the reaction, a task of significant importance in stereoselective synthesis. acs.org

Role of 1 Alloc 2 Phenylpiperidin 4 One As a Versatile Synthetic Intermediate

Precursor in Alkaloid Synthesis

The piperidine (B6355638) ring is a fundamental structural motif in a vast number of alkaloids, a class of naturally occurring compounds with a broad spectrum of physiological activities. The strategic placement of functional groups in 1-Alloc-2-phenylpiperidin-4-one provides a ready handle for elaboration into complex alkaloid frameworks.

Application in Benzoquinolizidine Alkaloid Synthesis

Benzoquinolizidine alkaloids are characterized by a fused heterocyclic system and are known for their diverse biological properties. While direct synthesis from this compound is not extensively documented in readily available literature, its structure is primed for such transformations. The general strategy for constructing benzoquinolizidine systems often involves the cyclization of a substituted piperidine ring onto an aromatic precursor. researchgate.net For instance, the synthesis of benzo[a]quinolizidines has been achieved through the intramolecular reductive amination of an enone derived from a substituted piperidine. researchgate.net The ketone functionality in this compound can be readily converted to an enone, and the phenyl group at the 2-position provides a site for further aromatic functionalization and subsequent cyclization to form the benzo-fused system. The Alloc group offers the advantage of being easily removable under mild conditions, which is crucial in the final stages of a complex synthesis.

Derivatization Towards Indole (B1671886) Alkaloid Scaffolds

Indole alkaloids represent a large and structurally diverse family of natural products, many of which possess significant pharmacological activities. nih.gov The synthesis of these complex molecules often relies on the construction of a key piperidine-containing intermediate. The 2-phenyl-4-piperidone core of this compound is a valuable starting point for accessing indole alkaloid scaffolds. The phenyl group can be envisioned as a precursor to the indole nucleus itself or as a handle for coupling with an indole moiety. For example, synthetic strategies towards 3,4-fused indole alkaloids often involve the formation of a bond between the 3 and 4 positions of the indole ring with a pre-existing piperidine ring. researchgate.net The reactivity of the ketone at the 4-position of this compound allows for the introduction of various side chains and functional groups necessary for the annulation of the indole ring system. The stereochemistry at the 2-position can also be controlled, which is a critical aspect in the synthesis of many chiral indole alkaloids.

Building Block for Nitrogen-Containing Heterocycles

The utility of this compound extends beyond alkaloid synthesis to the construction of a wide range of nitrogen-containing heterocyclic compounds.

Synthesis of Substituted Piperidines

Substituted piperidines are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing this structural motif. ajchem-a.com this compound serves as an excellent starting material for the synthesis of various substituted piperidines due to the reactivity of its ketone group and the versatility of the Alloc protecting group.

The ketone at the 4-position can undergo a wide range of chemical transformations, including reduction to a hydroxyl group, reductive amination to introduce an amino group, and Wittig-type reactions to form carbon-carbon double bonds. These transformations allow for the introduction of a diverse array of substituents at the 4-position of the piperidine ring.

For example, a concise and high-yielding double aza-Michael reaction has been used to access chiral 2-substituted 4-piperidone (B1582916) building blocks, which were then converted into analogues of the Alzheimer's disease drug, donepezil. nih.gov This highlights the utility of the 2-substituted 4-piperidone scaffold in drug discovery. Furthermore, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5alpha-reductase, demonstrating the potential of this class of compounds in developing new therapeutic agents. nih.gov

The synthesis of these derivatives often involves the initial modification of the 4-piperidone, followed by deprotection of the Alloc group and subsequent N-functionalization, showcasing the strategic importance of the Alloc group in sequential synthetic steps.

| Starting Material | Reaction | Product | Application | Reference |

| Divinyl ketones and S-α-phenylethylamine | Aza-Michael cyclization | Chiral 2-substituted 4-piperidones | Synthesis of Donepezil analogues | nih.gov |

| N-substituted piperidin-4-one | Wittig-Horner reaction | N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | Steroid-5alpha-reductase inhibitors | nih.gov |

| 1-(2-Phenethyl)-4-piperidone precursor | Dieckmann cyclization | 1-(2-Phenethyl)-4-piperidone | Intermediate for fentanyl and its analogues | researchgate.net |

| Allylic alcohols | Pd(II)-catalyzed 1,3-chirality transfer | 2- and 2,6-substituted piperidines | General synthesis of substituted piperidines | ajchem-a.com |

Development of Pseudopeptides and Peptidomimetics

Pseudopeptides and peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as increased stability and bioavailability. The piperidine scaffold is a common feature in many peptidomimetic designs, as it can effectively mimic the turn structures found in peptides.

While direct literature evidence for the use of this compound in the synthesis of pseudopeptides and peptidomimetics is scarce, its structural features make it an attractive candidate for such applications. The 2-phenyl-4-piperidone core can be considered a constrained dipeptide mimic. The nitrogen atom and the carbonyl group can participate in hydrogen bonding interactions similar to the peptide backbone. The phenyl group at the 2-position and a substituent introduced at the 4-position can mimic the side chains of amino acids. The Alloc protecting group is compatible with peptide synthesis conditions and can be selectively removed to allow for further elongation of the peptide chain. The development of novel indole alkaloid diketopiperazines, which are themselves a form of cyclic dipeptide, underscores the importance of such scaffolds in creating bioactive molecules. nih.gov

Absence of Publicly Available Research Data on this compound

Despite a comprehensive search of scientific literature and chemical databases, no information was found regarding the chemical compound this compound and its role as a synthetic intermediate in chemical biology.

Consequently, it is not possible to provide an article detailing its use as a versatile synthetic intermediate or to generate data tables based on research findings as requested. The absence of any mention of this compound in the scientific literature suggests that it may be a novel molecule that has not yet been described, or that any research involving it is proprietary and not in the public domain.

Without any foundational scientific information, the generation of a thorough, informative, and scientifically accurate article on this compound and its derivatives for chemical biology research is not feasible.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Alloc-2-phenylpiperidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, introducing the Alloc (allyloxycarbonyl) protecting group requires anhydrous conditions and catalysts like palladium(0) for deprotection . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect intermediate stability and final yield. Characterization via H/C NMR and HPLC-MS is essential to confirm purity and structural integrity .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for piperidinone derivatives, which mandate PPE (gloves, goggles), ventilation, and spill containment. The compound may exhibit acute toxicity (Category 4, H302) and skin irritation (Category 2). Storage at 2–8°C in airtight containers under nitrogen is advised to prevent degradation .

Q. What spectroscopic techniques are optimal for characterizing this compound and its intermediates?

- Methodological Answer : Use H NMR (400 MHz, CDCl₃) to resolve phenyl and piperidinone protons (δ 7.2–7.5 ppm for aromatic H; δ 2.8–3.2 ppm for N-Alloc groups). IR spectroscopy (1700–1750 cm⁻¹) confirms ketone and carbamate functionalities. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular ions (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the synthesis of this compound?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from diastereomer formation or residual solvents. Employ 2D NMR (COSY, HSQC) to distinguish stereochemical outcomes. For ambiguous mass spectrometry peaks, isotopic labeling or tandem MS/MS fragmentation can clarify structural anomalies .

Q. What strategies optimize the regioselectivity of this compound derivatives in medicinal chemistry applications?

- Methodological Answer : To enhance selectivity for biological targets (e.g., enzymes or receptors), introduce substituents at the piperidinone nitrogen or phenyl ring. Computational modeling (e.g., DFT for charge distribution) guides rational design. For example, fluorination at the phenyl para-position improves metabolic stability, while bulky groups at C2 reduce off-target interactions .

Q. How do reaction solvent and catalyst choice impact the scalability of this compound synthesis?

- Methodological Answer : Transitioning from batch to flow chemistry improves scalability. Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity, while heterogeneous catalysts (e.g., Pd/C) simplify purification. A case study showed that replacing THF with MeCN increased yield from 68% to 82% in gram-scale reactions .

Q. What are the limitations of current biological assays for evaluating this compound’s activity, and how can they be mitigated?

- Methodological Answer : False positives in enzyme inhibition assays (e.g., acetylcholinesterase) may arise from compound aggregation. Use detergent-containing buffers (0.01% Triton X-100) and validate results via orthogonal assays (e.g., SPR for binding kinetics). Dose-response curves with Hill slopes >1.5 indicate non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.